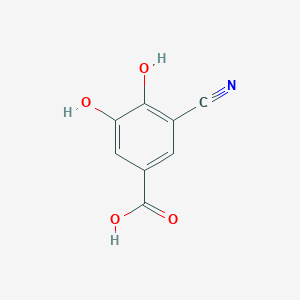

3,4-Dihydroxy-5-cyanobenzoic acid

Description

3,4-Dihydroxy-5-cyanobenzoic acid is a benzoic acid derivative featuring hydroxyl groups at the 3rd and 4th positions, a cyano (-CN) group at the 5th position, and a carboxylic acid (-COOH) at the 1st position. This unique substitution pattern distinguishes it from other phenolic acids, such as 4-hydroxybenzoic acid and caffeic acid. The electron-withdrawing cyano group likely enhances the acidity of the carboxylic acid and influences its reactivity in synthetic or biological contexts.

Properties

Molecular Formula |

C8H5NO4 |

|---|---|

Molecular Weight |

179.13 g/mol |

IUPAC Name |

3-cyano-4,5-dihydroxybenzoic acid |

InChI |

InChI=1S/C8H5NO4/c9-3-5-1-4(8(12)13)2-6(10)7(5)11/h1-2,10-11H,(H,12,13) |

InChI Key |

UVNLFDRZXWSAQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of 3,4-dihydroxy-5-cyanobenzoic acid with 4-hydroxybenzoic acid and caffeic acid:

Key Observations:

- Substitution Patterns: The target compound shares the 3,4-dihydroxy substitution with caffeic acid but replaces the propenoic acid side chain with a cyano group.

- Electronic Effects: The cyano group in 3,4-dihydroxy-5-cyanobenzoic acid is strongly electron-withdrawing, which may increase the acidity of the adjacent carboxylic acid compared to 4-hydroxybenzoic acid (pKa ~4.5) and caffeic acid (pKa ~4.6).

Physical and Chemical Properties

While direct data on the target compound is sparse, inferences can be drawn from analogs:

- Melting Point: 4-Hydroxybenzoic acid: ~215°C (decomposes) . Caffeic acid: ~223–225°C . The cyano group in the target compound may lower its melting point due to reduced crystallinity compared to hydroxylated analogs.

- Solubility: 4-Hydroxybenzoic acid is sparingly soluble in cold water but soluble in ethanol . Caffeic acid is moderately soluble in polar solvents due to its phenolic and carboxylic acid groups . The target compound’s cyano group may reduce aqueous solubility but enhance solubility in aprotic solvents like dimethylformamide (DMF).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.